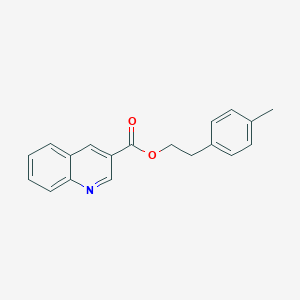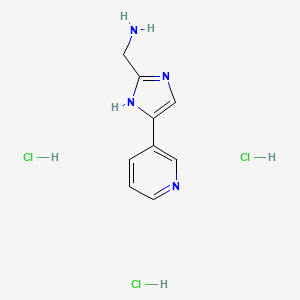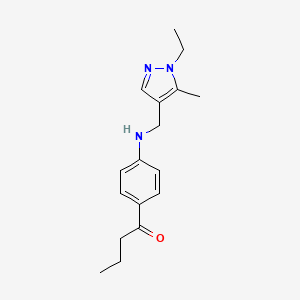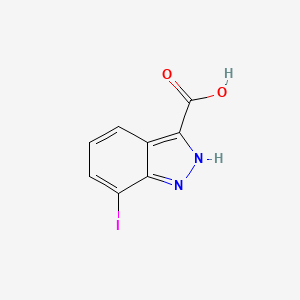
7-Iodo-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-1H-indazole-3-carboxylic acid typically involves the iodination of 1H-indazole-3-carboxylic acid. One common method is the electrophilic substitution reaction where iodine is introduced using iodine monochloride (ICl) or iodine and an oxidizing agent like hydrogen peroxide (H2O2). The reaction is usually carried out in an acidic medium to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Cyclization Reactions: The carboxylic acid group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be formed.
Oxidation Products: Oxidized derivatives such as indazole-3-carboxylic acid oxides.
Reduction Products: Deiodinated indazole derivatives.
Scientific Research Applications
7-Iodo-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Iodo-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and carboxylic acid group enhance its binding affinity and specificity towards these targets. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .
Comparison with Similar Compounds
1H-Indazole-3-carboxylic Acid: Lacks the iodine atom, resulting in different reactivity and biological activity.
7-Bromo-1H-indazole-3-carboxylic Acid: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties and applications.
7-Chloro-1H-indazole-3-carboxylic Acid:
Uniqueness: The presence of the iodine atom at the 7th position in 7-Iodo-1H-indazole-3-carboxylic acid imparts unique chemical properties, such as increased molecular weight and enhanced electron density, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C8H5IN2O2 |
|---|---|
Molecular Weight |
288.04 g/mol |
IUPAC Name |
7-iodo-2H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13) |
InChI Key |
QLKLFLHXDLMUKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


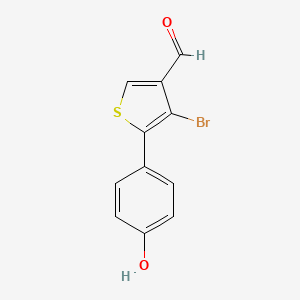
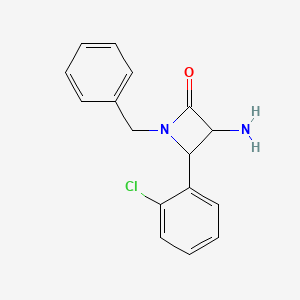
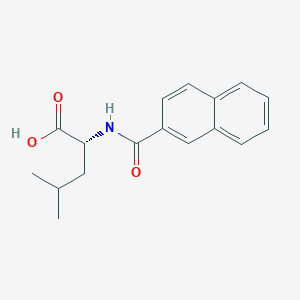
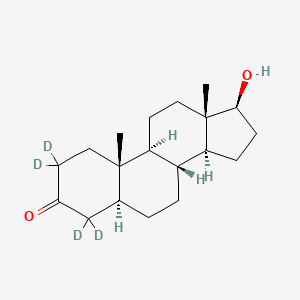
![2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15063307.png)


![5-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15063319.png)
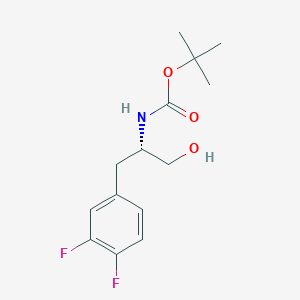

![4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]-](/img/structure/B15063349.png)
